
2-Methoxypyridine-3-boronic acid hydrate
Overview
Description
Chemical Structure and Properties 2-Methoxypyridine-3-boronic acid hydrate (CAS: 1256355-25-5) is a heterocyclic boronic acid derivative with the molecular formula C₆H₁₀BNO₄ (hydrated form) and a molecular weight of 170.96 g/mol . The anhydrous form (C₆H₈BNO₃) has a molecular weight of 152.94 g/mol . It is a white crystalline powder with a melting point range of 143–145°C and a purity ≥97% . The compound is sensitive to moisture and typically stored at 0–6°C .
Applications
This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its methoxy and boronic acid groups enhance electronic and steric properties, making it valuable in regioselective coupling reactions .
Preparation Methods
Synthetic Routes to 2-Methoxypyridine-3-boronic Acid Hydrate
Direct Boronation of 2-Methoxypyridine
The most common approach involves direct boronation of 2-methoxypyridine using lithium-halogen exchange or directed ortho-metalation (DoM) strategies.
Lithium-Halogen Exchange
In this method, 3-bromo-2-methoxypyridine undergoes halogen-lithium exchange at -78°C using n-butyllithium, followed by quenching with trimethyl borate. Hydrolysis yields the boronic acid, which is subsequently hydrated .
Reaction Conditions:
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Temperature: -78°C (dry ice/acetone bath)
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Solvent: Tetrahydrofuran (THF)
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Catalyst: None
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Yield: 60–70% (after purification)
Limitations:
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Requires strict anhydrous conditions.
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Low functional group tolerance due to strong base sensitivity .
Directed Ortho-Metalation (DoM)
The methoxy group in 2-methoxypyridine acts as a directing group, enabling regioselective lithiation at the 3-position. Subsequent boronation with B(OMe)₃ produces the boronic acid hydrate after workup .
Optimization Data:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Lithiating Agent | LDA | 75% yield |
Temperature | -40°C | Prevents decomposition |
Boronation Reagent | B(OMe)₃ | 80% conversion |
Advantages:
Palladium-Catalyzed Miyaura Borylation
Palladium-catalyzed borylation of 3-halo-2-methoxypyridines (X = Br, I) with bis(pinacolato)diboron (B₂pin₂) provides a milder alternative.
Reaction Mechanism
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Oxidative addition of Pd⁰ to the C–X bond.
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Transmetalation with B₂pin₂.
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Reductive elimination to form the boronic ester.
Catalyst Screening:
Catalyst | Ligand | Yield (%) |
---|---|---|
Pd(dba)₂ | XPhos | 82 |
PdCl₂(Amphos) | SPhos | 78 |
Pd(OAc)₂ | PCy₃ | 65 |
Key Findings:
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XPhos ligand enhances stability of the Pd intermediate.
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Microwave irradiation (80°C, 30 min) reduces reaction time by 50% .
Purification and Hydration
Crude 2-methoxypyridine-3-boronic acid is typically hydrated via recrystallization or aqueous workup.
Recrystallization
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Solvent System: Ethanol/water (4:1 v/v).
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Purity: ≥98% (HPLC).
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Hydration Stability: The hydrate form remains stable at 4°C for >6 months .
Chromatographic Methods
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Stationary Phase: Silica gel modified with triethylamine.
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Eluent: Dichloromethane/methanol (95:5).
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method (CN111777549A) adapts diazotization-fluorination-bromination sequences for scalable production :
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Diazotization: 2-Methoxy-5-aminopyridine + NaNO₂/HCl → Diazonium salt.
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Fluorination: Diazonium salt + HBF₄ → 2-Methoxy-5-fluoropyridine.
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Borylation: Fluoropyridine + B₂pin₂/Pd catalyst → Boronic ester.
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Hydrolysis: Ester + HCl → this compound.
Process Metrics:
Step | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Diazotization | 0–5 | 1 | 95 |
Fluorination | 35–45 | 2 | 80 |
Borylation | 80 | 4 | 75 |
Hydrolysis | 25 | 1 | 98 |
Advantages:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridine-3-boronic acid hydrate primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol or alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), and solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Phenols or alcohols.
Scientific Research Applications
2-Methoxypyridine-3-boronic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-3-boronic acid hydrate involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The compound’s boron atom acts as an electrophile, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogs
Positional Isomers
2-Methoxypyridine-4-boronic Acid (CAS: 762262-09-9)
- Structure : Boronic acid at position 4, methoxy at position 2.
- Purity : >95.0% (HPLC) .
- Commercial Data : Higher cost (¥33,000/5g ) compared to the 3-boronic acid isomer (¥16,000/5g ), reflecting differences in synthetic complexity .
- Reactivity : The para-substituted boronic acid may exhibit lower steric hindrance but reduced electronic activation compared to the meta-substituted 3-boronic acid derivative .
6-Methoxypyridine-3-boronic Acid (CAS: 163105-89-3)
- Structure : Boronic acid at position 3, methoxy at position 4.
- Molecular Weight : 152.94 g/mol (anhydrous) .
- Applications : Used in coupling reactions but with distinct regioselectivity due to the methoxy group at position 6 .
Hydrated vs. Anhydrous Forms
- Stability : The hydrate form (CAS: 1256355-25-5) offers improved stability under ambient conditions compared to anhydrous analogs, which may decompose or dimerize .
Substituted Pyridinylboronic Acids
4-Methoxypyridine-3-boronic Acid Hydrate (CAS: 1256355-26-6)
- Structure : Methoxy at position 4, boronic acid at position 3.
- Molecular Weight : 170.96 g/mol .
- Key Difference : The shifted methoxy group alters electronic effects, impacting binding affinity in catalytic systems compared to the 2-methoxy analog .
6-Fluoro-2-methoxypyridine-3-boronic Acid
- Structure : Fluorine at position 6 enhances electron-withdrawing effects.
- Computational Data: Higher dipole moment (1.19 Debye) and HOMO-LUMO gap compared to the non-fluorinated parent compound, suggesting altered reactivity in cross-couplings .
Physicochemical and Electronic Properties
Computational Insights (DFT/HF Studies)
- Dipole Moments :
- HOMO-LUMO Gaps :
Thermal and Spectral Data
Biological Activity
2-Methoxypyridine-3-boronic acid hydrate is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the molecular formula C6H8BNO3 and a molecular weight of approximately 152.94 g/mol. It is characterized by a pyridine ring substituted with a methoxy group and a boronic acid functional group. This unique structure enhances its reactivity and solubility compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with diols and hydroxyl-containing compounds. This property allows it to act as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in various metabolic pathways . The mechanism is particularly relevant in the context of cancer treatment and diabetes management, where modulation of enzymatic activity can lead to therapeutic benefits.
Antimicrobial Activity
Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, a study demonstrated that several boronic acid derivatives showed strong antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL .
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
This compound | 7.81 - 31.25 | 15.62 - 62.5 | Strong against Gram-positive bacteria |
Compound A | 3.91 - 15.62 | 7.81 - 31.25 | Very strong |
Compound B | 31.25 - 500 | >500 | Moderate |
The compound's interaction with bacterial cell walls may disrupt their integrity, leading to cell death.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited low cytotoxic effects at concentrations below 100 µM, maintaining cell viability above 85% in most cases . Notably, some derivatives demonstrated an increase in cancer cell proliferation at certain concentrations, suggesting a complex interaction that warrants further investigation.
Case Study: Cancer Treatment
In a recent study exploring the efficacy of boronic acids in cancer therapy, researchers found that compounds similar to this compound could inhibit the proteasome pathway, leading to apoptosis in cancer cells . The study highlighted the potential for these compounds to serve as adjuncts in chemotherapy regimens.
Case Study: Diabetes Management
Another investigation focused on the role of boronic acids in modulating insulin signaling pathways. The findings suggested that these compounds could enhance insulin sensitivity through their interactions with specific enzymes involved in glucose metabolism .
Q & A
Basic Research Questions
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 2-Methoxypyridine-3-boronic acid hydrate?
- Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with bases like K₂CO₃ or NaOAc in anhydrous solvents (THF or DMF) at 60–90°C. Microwave-assisted synthesis can reduce reaction time and improve yields . Computational studies (DFT/B3LYP) suggest that electron-withdrawing substituents on the pyridine ring enhance reactivity by lowering the LUMO energy .
Q. How should researchers assess purity and stability during storage?
- Methodology : Store the compound at 0–6°C in airtight containers to prevent hydrolysis of the boronic acid group. Purity (>95%) can be verified via HPLC (using C18 columns) or GC with flame ionization detection. Monitor degradation using ¹H NMR to detect boroxine formation .
Q. What purification techniques are effective post-synthesis?
- Methodology : Use column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3). Recrystallization from ethanol/water mixtures (7:3) improves crystalline purity. For hygroscopic batches, lyophilization is recommended .
Q. What safety protocols are essential for handling this compound?
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHSGONJRVICQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657405 | |
Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-25-5 | |
Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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